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Compound of Interest

Compound Name: 7-Hydroxyindolin-2-one

CAS No.: 10238-74-1

Cat. No.: B175083 Get Quote

Executive Summary
7-Hydroxyindolin-2-one (7-Hydroxyoxindole) represents a privileged scaffold in medicinal

chemistry, particularly within Central Nervous System (CNS) drug discovery. As a bioisostere of

the dopamine catechol moiety, its structural rigidity and specific hydrogen-bonding capabilities

make it a critical precursor for high-affinity dopamine agonists (e.g., ropinirole analogs) and

kinase inhibitors. This guide dissects its molecular architecture, provides a validated synthetic

protocol via boron tribromide demethylation, and analyzes its pharmacophoric utility.

Part 1: Molecular Architecture & Electronic
Properties
Structural Connectivity and Numbering
The core structure consists of a benzene ring fused to a pyrrolidin-2-one (lactam) ring. The

defining feature is the hydroxyl group at position 7, immediately adjacent to the lactam nitrogen

(N1).

Formula: C₈H₈N₂O₂ (Note: If strictly 7-hydroxyindolin-2-one, C₈H₇NO₂)

MW: 149.15 g/mol [1]

Systematic Name: 7-hydroxy-1,3-dihydro-2H-indol-2-one
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Electronic Effects and Intramolecular Interactions
The 7-hydroxyl group exerts a profound electronic effect on the bicyclic system:

Intramolecular Hydrogen Bonding: A critical "pseudo-ring" formation occurs between the 7-

OH proton and the N1 lone pair (or reciprocally, the N1-H and the 7-oxygen). This interaction

reduces the polar surface area (PSA), potentially enhancing blood-brain barrier (BBB)

permeability compared to its 4-, 5-, or 6-hydroxy isomers.

Acidity (pKa): The C2-carbonyl increases the acidity of the N1-H (pKa ~13). The 7-OH (pKa

~9-10) introduces a second ionizable center.

C3 Reactivity: The oxindole core is active at the C3 position (alpha to carbonyl), allowing for

Knoevenagel condensations (e.g., synthesis of kinase inhibitors like Sunitinib analogs).
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Figure 1: Structural-functional logic of the 7-hydroxyindolin-2-one scaffold.

Part 2: Synthetic Pathways & Process Chemistry[4]
Strategic Synthesis: Demethylation Route
Direct hydroxylation of oxindole is non-selective. The industry-standard protocol involves the

synthesis of 7-methoxyindolin-2-one followed by regiospecific O-demethylation.

Selected Protocol: Boron Tribromide (BBr₃) Mediated Demethylation.[2][3] Rationale: BBr₃ is

preferred over HBr/AcOH because it operates at lower temperatures (-78°C to 0°C), preserving

the sensitive lactam ring which can hydrolyze under harsh acidic reflux.

Detailed Experimental Protocol
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Note: BBr₃ is pyrophoric and reacts violently with moisture. All steps must be performed under

Argon/Nitrogen.

Reagents:

Substrate: 7-Methoxyindolin-2-one (1.0 eq)

Reagent: Boron Tribromide (BBr₃) (1.0 M in CH₂Cl₂, 3.0 eq)

Solvent: Anhydrous Dichloromethane (DCM)

Quench: Methanol (MeOH) and Saturated NaHCO₃

Step-by-Step Workflow:

Preparation: Charge an oven-dried round-bottom flask with 7-methoxyindolin-2-one (e.g.,

1.63 g, 10 mmol) and anhydrous DCM (50 mL). Cool the solution to -78°C (dry ice/acetone

bath).

Addition: Add BBr₃ solution dropwise via syringe over 20 minutes. Maintain internal

temperature below -70°C to prevent exotherms.

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours, then stir at room

temperature for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The methyl

ether spot should disappear.

Quenching (Critical): Cool back to 0°C. Add MeOH (10 mL) dropwise (vigorous gas

evolution!).

Workup: Dilute with DCM (100 mL), wash with sat. NaHCO₃ (2 x 50 mL) and brine. Dry over

Na₂SO₄.[2]

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash

column chromatography (SiO₂, 0-5% MeOH in DCM).

Reaction Logic Flowchart
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Figure 2: Process flow for the BBr3-mediated synthesis of 7-hydroxyindolin-2-one.
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Part 3: Pharmacophore Utility in Drug Design
Dopamine Bioisosterism
7-Hydroxyindolin-2-one serves as a rigid bioisostere for the ethylamine side chain of

dopamine attached to a phenol.

D2/D3 Agonist Scaffold: The 7-OH group mimics the meta-hydroxyl of dopamine, which is

essential for hydrogen bonding with serine residues (e.g., Ser193 in D2 receptors) in the

orthosteric binding pocket.

Linker Attachment: The nitrogen (N1) is often substituted (e.g., with propyl or phenethyl

groups) to target the aspartic acid (Asp114) residue, similar to the structure of Ropinirole or

Pramipexole.

Structure-Activity Relationship (SAR) Data
Feature Modification

Effect on Activity (General
CNS)

7-OH Removal (H)
Loss of affinity (10-100x

reduction).

7-OH O-Methylation
Reduced efficacy (partial

agonist/antagonist shift).

N1 Alkylation (Propyl)

Increased D2/D3 receptor

affinity (hydrophobic pocket

interaction).

C3 Spiro-cyclization

Metabolic stability

improvement; conformational

lock.

Part 4: Analytical Characterization
To validate the synthesis, the following spectroscopic data must be confirmed.

Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):

δ 10.2 ppm (s, 1H): N-H (Broad, lactam).

δ 9.4 ppm (s, 1H): O-H (Phenolic, exchangeable).

δ 6.8 - 6.7 ppm (m, 3H): Aromatic protons (H-4, H-5, H-6). Note: H-4 and H-6 are doublets,

H-5 is a triplet.

δ 3.4 ppm (s, 2H): C3-H₂ (Methylene of the lactam ring).

Infrared Spectroscopy (IR)
3200-3400 cm⁻¹: Broad O-H and N-H stretch (often overlapping).

1680-1700 cm⁻¹: Strong C=O stretch (Lactam carbonyl).[4]

1620 cm⁻¹: C=C Aromatic stretch.

Mass Spectrometry
ESI-MS: Calculated for C₈H₇NO₂ [M+H]⁺: 150.05. Found: 150.1.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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